Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Organic synthesis Building block chemistry Heterocyclic derivatization

Procure CAS 18080-66-5 for QdNO-based libraries. The 2-bromomethyl group enables nucleophilic displacement (amines, thiols) for parallel synthesis—a capability absent in 2-methyl or unsubstituted QdNOs. Use this electrophilic scaffold to systematically evaluate SAR on antibacterial potency and hypoxic selectivity, or as a handle for radiolabeling and affinity tagging. Prioritize this intermediate for efficient derivatization workflows.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 18080-66-5
Cat. No. B124915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2-(bromomethyl)-, 1,4-dioxide
CAS18080-66-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-]
InChIInChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2
InChIKeyIXRAKFGTLLHWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline, 2-(Bromomethyl)-, 1,4-Dioxide (CAS 18080-66-5): Procurement and Differentiation Guide for QdNO-Based Research


Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide (CAS 18080-66-5) is a heterocyclic N,N‘-dioxide featuring a 2-position bromomethyl substituent on the quinoxaline core . As a member of the quinoxaline 1,4-di-N-oxide (QdNO) class, it belongs to a family of bioreductive heterocycles with established antibacterial and anticancer activity profiles [1]. The compound contains two N-oxide moieties that confer redox activity and DNA-damaging potential, while the bromomethyl group provides a versatile electrophilic handle for nucleophilic substitution, distinguishing it from simpler QdNO analogs lacking such synthetic utility .

Why Generic Quinoxaline 1,4-Dioxide Substitution Is Not Advisable for CAS 18080-66-5 Applications


Within the QdNO class, substitution at the 2-position is not functionally interchangeable. Literature data demonstrate that antimicrobial activity varies substantially depending on the nature of the 2-substituent; for instance, 2-methylquinoxaline-1,4-dioxide (2MQNX) and 2-amino-3-cyanoquinoxaline-1,4-dioxide (2A3CQNX) exhibit different MIC values and strain specificity profiles in standardized assays [1]. More critically, 2-(bromomethyl)-1,4-dioxide provides a unique synthetic entry point via its electrophilic bromomethyl moiety, enabling nucleophilic displacement reactions that are inaccessible to 2-methyl, 2-unsubstituted, or 2-carbonyl QdNO derivatives . Generic substitution with other QdNOs would eliminate this synthetic handle and fundamentally alter the compound's utility as both a bioactive entity and a derivatization scaffold.

Quinoxaline 2-(Bromomethyl)-1,4-Dioxide (18080-66-5): Comparative Quantitative Evidence for Procurement Decision-Making


Synthetic Utility: Nucleophilic Displacement Capability vs. Non-Halogenated QdNO Analogs

The 2-bromomethyl group in CAS 18080-66-5 serves as an electrophilic site for nucleophilic substitution (SN2) reactions, enabling derivatization with amines, thiols, alkoxides, and other nucleophiles . This contrasts with 2-methylquinoxaline-1,4-dioxide (2MQNX) and unsubstituted quinoxaline-1,4-dioxide (QNX), which lack this reactive handle and cannot undergo analogous direct substitution chemistry without prior functionalization [1].

Organic synthesis Building block chemistry Heterocyclic derivatization

Class-Level Antibacterial Potency: QdNO Scaffold vs. Comparator Class Inference

Quinoxaline 1,4-di-N-oxides (QdNOs) as a class demonstrate antibacterial activity via bioreductive generation of reactive oxygen species (ROS) and subsequent DNA damage [1]. For structurally related QdNO esters, MIC values below 1 µg/mL have been reported against reference bacterial strains, establishing the potency benchmark for this pharmacophore [2]. Note: Direct, head-to-head quantitative MIC data for CAS 18080-66-5 against named comparators are not available in the current literature; the following represents class-level inference based on the conserved QdNO pharmacophore with a distinct 2-bromomethyl substituent.

Antibacterial Antimicrobial Bioreductive drugs

Structural Differentiation: Bromomethyl Substituent vs. Methyl and Unsubstituted QdNO Analogs

In the systematic study by Vieira et al., a series of quinoxaline 1,4-dioxide derivatives were evaluated for antimicrobial activity, with compounds including 2-methylquinoxaline-1,4-dioxide (2MQNX) and unsubstituted quinoxaline-1,4-dioxide (QNX) serving as baseline comparators [1]. The bromomethyl substituent of CAS 18080-66-5 introduces both steric and electronic perturbations relative to these reference compounds, while also enabling subsequent covalent modification via the reactive alkyl bromide handle — a feature entirely absent in the 2-methyl and 2-unsubstituted analogs .

Structure-activity relationship Molecular design Medicinal chemistry

Optimal Procurement and Research Application Scenarios for Quinoxaline 2-(Bromomethyl)-1,4-Dioxide (CAS 18080-66-5)


Synthesis of Diversified QdNO-Derived Compound Libraries via Nucleophilic Displacement

Laboratories engaged in medicinal chemistry or agrochemical discovery programs requiring QdNO-based libraries should prioritize CAS 18080-66-5 as a common intermediate. The 2-bromomethyl group serves as an electrophilic attachment point for introducing diverse nucleophilic moieties (amines, thiols, alcohols, azides), enabling parallel synthesis of structurally varied QdNO derivatives from a single precursor [1]. This strategy is not feasible with non-halogenated QdNO analogs such as 2MQNX or QNX.

Structure-Activity Relationship Studies Investigating 2-Position Modifications in Bioreductive QdNOs

For research groups exploring the SAR of QdNO pharmacophores, CAS 18080-66-5 provides a chemically distinct 2-substituent relative to published comparator compounds (e.g., 2-methyl, 2-amino-3-cyano, 2-carboxamide QdNO derivatives) [1]. This enables systematic evaluation of how bromomethyl substitution modulates antibacterial potency, hypoxic selectivity, or DNA-damaging efficiency relative to the established baseline of other 2-substituted QdNOs.

Radiolabeling and Mechanistic Probe Development

The bromomethyl group of CAS 18080-66-5 can serve as a precursor for radiolabeling via halogen exchange (e.g., with 14C or other isotopic halogens) or as a handle for attaching reporter groups (fluorophores, biotin, affinity tags) for mechanistic studies. While direct data for this compound are limited, the presence of the alkyl bromide substituent is a prerequisite for such applications, distinguishing it from 2-methyl and 2-unsubstituted QdNO analogs that lack a site for facile isotopic or affinity labeling .

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